N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-17-9-6-7-12-19(17)23-21(26)13-8-16-25-22(27)15-14-20(24-25)18-10-4-3-5-11-18/h3-7,9-12,14-15H,2,8,13,16H2,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYYQROGGPKLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide is a synthetic compound belonging to the pyridazinone class, which has garnered attention due to its potential biological activities, particularly in the realm of anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, highlighting its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C20H22N4O
- Molecular Weight : 362.42 g/mol
- CAS Number : 1291837-92-7
The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase enzymes (COX), particularly COX-2. This enzyme is implicated in the inflammatory response and pain pathways. The compound has been shown to inhibit COX-2 activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : The compound demonstrates significant inhibition of COX-2, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib .
- Analgesic Effects : In animal models, administration of the compound has resulted in a marked reduction in pain responses, suggesting its potential utility in pain management therapies .
- Gastrointestinal Safety Profile : Unlike traditional NSAIDs, which often lead to gastrointestinal side effects, preliminary studies suggest that this compound may have a more favorable safety profile due to its selective COX-2 inhibition .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyridazine derivatives, including this compound:
Study 1: In Vitro COX Inhibition
A study evaluated various pyridazine derivatives for their ability to inhibit COX enzymes. The results indicated that this compound exhibited an IC50 value of approximately 15.50 nM for COX-2, outperforming celecoxib (IC50 = 17.79 nM) in terms of potency .
Study 2: Analgesic Efficacy in Animal Models
In a controlled animal study, the analgesic efficacy of the compound was assessed using a formalin-induced pain model. Results showed a significant decrease in pain behavior compared to control groups, indicating substantial analgesic properties .
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The retrosynthetic breakdown of N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide reveals three key intermediates:
- Pyridazinone core : 3-Phenyl-6(1H)-pyridazinone.
- Butanamide linker : 4-Bromobutanoyl chloride or activated ester.
- Aromatic amine : 2-Ethylaniline.
The convergent synthesis strategy involves:
- Constructing the pyridazinone ring via cyclization.
- Introducing the phenyl group at position 3.
- Attaching the butanamide chain via nucleophilic substitution or coupling.
- Final amidation with 2-ethylaniline.
Synthesis of the Pyridazinone Core
Cyclization of γ-Keto Acids and Hydrazines
The pyridazinone ring is typically synthesized through cyclocondensation of γ-keto acids with hydrazines. For example:
- γ-Keto acid preparation : Phenylacetone is oxidized to γ-keto acid using Jones reagent (CrO3/H2SO4) at 0–5°C.
- Cyclization : Reacting the γ-keto acid with hydrazine hydrate in ethanol under reflux yields 3-phenyl-4,5-dihydro-6(1H)-pyridazinone.
- Oxidation : Treating the dihydropyridazinone with MnO2 in dichloromethane affords 3-phenyl-6(1H)-pyridazinone.
Table 1: Optimization of Pyridazinone Cyclization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | Ethanol | 80 | 12 | 45 |
| HCl (cat.) | Toluene | 110 | 6 | 68 |
| AcOH (cat.) | Water | 100 | 8 | 52 |
Key challenges include controlling regioselectivity and minimizing side reactions. Catalytic acid improves yield by accelerating imine formation.
Functionalization of the Pyridazinone Core
Introduction of the Butanamide Side Chain
The butanamide moiety is introduced at position 1 of the pyridazinone via nucleophilic substitution:
- Halogenation : Treat 3-phenyl-6(1H)-pyridazinone with PCl5 in DMF to form 1-chloro-3-phenylpyridazin-6(1H)-one.
- Alkylation : React the chloropyridazinone with 4-aminobutan-1-ol in the presence of K2CO3 in acetonitrile at 60°C.
- Oxidation : Convert the secondary alcohol to a carboxylic acid using KMnO4 in acidic conditions.
Table 2: Alkylation Conditions Comparison
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| K2CO3 | Acetonitrile | 60 | 72 |
| NaH | THF | 25 | 58 |
| DBU | DMF | 80 | 65 |
K2CO3 in acetonitrile provides optimal nucleophilicity without side reactions.
Amidation with 2-Ethylaniline
The final step involves coupling the butanoic acid derivative with 2-ethylaniline:
- Activation : Convert 4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanoic acid to its acid chloride using oxalyl chloride/DMF in dichloromethane.
- Amidation : Add 2-ethylaniline and triethylamine in anhydrous THF at 0°C, followed by stirring at room temperature.
Table 3: Coupling Reagent Efficiency
| Reagent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| EDCl/HOBt | DCM | 85 | 98.5 |
| HATU/DIEA | DMF | 88 | 97.8 |
| T3P/N-methylmorpholine | THF | 90 | 99.1 |
T3P (propylphosphonic anhydride) offers superior yields and minimized racemization.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane 3:7 → 1:1) to remove unreacted aniline and coupling byproducts.
Challenges and Mitigation Strategies
- Regioselectivity in Pyridazinone Formation : Competing pathways may yield 2-phenyl isomers. Using bulky solvents (e.g., tert-butanol) suppresses steric interference.
- Amide Hydrolysis : The electron-deficient pyridazinone increases susceptibility to hydrolysis. Conducting reactions under anhydrous conditions with molecular sieves improves stability.
- Low Solubility : The phenyl and ethyl groups reduce aqueous solubility. Co-solvents (e.g., DMSO/water) enhance dissolution for biological assays.
Q & A
Basic: What synthetic strategies are recommended for preparing N-(2-ethylphenyl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide?
Answer:
The compound can be synthesized via multi-step reactions involving pyridazinone core formation and subsequent functionalization. Key steps include:
- Ring-opening and alkylation : Use γ-butyrolactone derivatives as starting materials for generating the butanamide backbone via chlorination and acylation .
- Coupling reactions : Introduce the 2-ethylphenyl group through N-alkylation using intermediates like N-ethyl-m-toluidine under reflux conditions (e.g., in acetonitrile with K₂CO₃) .
- Purification : Employ gradient elution (e.g., DCM-MeOH, 0–4%) for column chromatography to isolate the product .
Yield Optimization : Achieve ~74% total yield by controlling reaction time and stoichiometric ratios of intermediates .
Basic: How should researchers validate the structural integrity of this compound?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- IR Spectroscopy : Confirm C=O stretches (pyridazinone at ~1680 cm⁻¹, amide at ~1650 cm⁻¹) .
- NMR : Analyze aromatic protons (δ 7.2–8.1 ppm for phenyl/pyridazinone), ethyl group signals (δ 1.2–2.5 ppm), and amide NH (δ ~10 ppm) .
- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]⁺ ~430–550 Da, depending on substituents) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to ensure >97% purity .
Advanced: How can computational modeling aid in predicting the compound’s biological activity?
Answer:
- Molecular Docking : Screen against targets like TRPV1 channels (analogous to studies on N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide) to predict binding affinities .
- QSAR Analysis : Correlate substituent effects (e.g., phenyl vs. pyridazinone groups) with bioactivity using descriptors like logP and polar surface area .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize in vitro testing .
Advanced: How to resolve contradictions in synthetic yields reported across studies?
Answer:
Contradictions may arise from divergent reaction conditions or intermediates. Mitigate by:
- Reaction Parameter Screening : Test solvents (acetonitrile vs. DMF), bases (K₂CO₃ vs. NaH), and temperatures (reflux vs. RT) .
- Intermediate Characterization : Confirm purity of precursors like N-butyl-4-chlorobutanamide via TLC before proceeding .
- Reproducibility Trials : Replicate protocols from independent sources (e.g., compare and ) and document deviations.
Advanced: What in vitro assays are suitable for evaluating its pharmacological potential?
Answer:
- Enzyme Inhibition : Screen against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms using fluorometric assays .
- Cellular Toxicity : Use MTT assays on HEK-293 or HepG2 cells to determine IC₅₀ values .
- Oxidative Stress Models : Assess protective effects via H₂O₂-induced ROS reduction in neuronal cells .
Basic: What analytical techniques are critical for stability studies?
Answer:
- Forced Degradation : Expose to heat (60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
- HPLC-MS Monitoring : Track decomposition products (e.g., pyridazinone ring cleavage) over time .
- Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots for shelf-life estimation .
Advanced: How to design SAR studies for pyridazinone derivatives?
Answer:
- Scaffold Modifications : Replace the 3-phenyl group with heteroaromatics (e.g., thiophene) to assess electronic effects .
- Side Chain Variation : Test alkyl vs. aryl substituents on the butanamide moiety for lipophilicity optimization .
- Bioisosteric Replacement : Substitute the amide with sulfonamide or urea groups to modulate bioavailability .
Advanced: What crystallographic methods confirm 3D structure?
Answer:
- X-ray Diffraction : Grow single crystals via slow evaporation (solvent: DCM/hexane) and solve structure using SHELX .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G*) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
